molecular formula C36H30N3O6P3 B075580 Hexaphenoxycyclotriphosphazene CAS No. 1184-10-7

Hexaphenoxycyclotriphosphazene

Cat. No. B075580
CAS RN: 1184-10-7
M. Wt: 693.6 g/mol
InChI Key: RNFJDJUURJAICM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hexaphenoxycyclotriphosphazene can be synthesized through nucleophilic substitution reactions. The synthesis involves the reaction of hexachlorocyclotriphosphazene with phenol or other related compounds under specific conditions, such as the use of a phase-transfer catalyst to enhance the reaction efficiency without the need for rigorous drying of solvents or purification of reagents (Ludwig & Moore, 2000).

Molecular Structure Analysis

The molecular structure of hexaphenoxycyclotriphosphazene has been thoroughly investigated through methods such as X-ray crystallography. It reveals that the cyclotriphosphazene ring exhibits slight non-planarity, with variations in the conformations of the phenoxy groups due to intra- and inter-molecular steric effects (Marsh & Trotter, 1971).

Chemical Reactions and Properties

Hexaphenoxycyclotriphosphazene participates in various chemical reactions, including those leading to the formation of novel derivatives. These reactions can include further substitutions at the phenoxy groups to introduce different functional groups, offering a broad range of chemical functionalities and properties (Shuang, 2013).

Scientific Research Applications

  • Crystal and Molecular Structure Analysis : Hexaphenoxycyclotriphosphazene's crystal and molecular structure have been extensively studied, providing insights into its non-planar cyclotriphosphazene ring and the steric effects of phenoxy-groups on its molecular conformation (Marsh & Trotter, 1971).

  • Star-Branched Polymer Synthesis : It is used in the synthesis of star-branched polymers, particularly in initiating polymerization processes. For example, hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene has been utilized to produce six-armed, star-branched polymers (Chang et al., 1994).

  • Enhancing Epoxy Resin Properties : Hexaphenoxycyclotriphosphazene has been incorporated into epoxy resins to improve thermal stability and flame retardancy. This includes creating composites that achieve high char yields and enhanced fire safety ratings (Pan et al., 2014), (Jiang et al., 2021).

  • Flame Retardancy Applications : It serves as a flame retardant in various polymers, enhancing their fire safety and thermal properties. This includes its use in poly(butylene terephthalate) to improve oxygen index and fire resistance (Levchik et al., 2000).

  • Biological Evaluation : Hexaphenoxycyclotriphosphazene derivatives have been investigated for their antimicrobial activity against a range of bacteria and fungal strains, with some showing significant activity (Koran et al., 2013).

  • Polyurethane Foam Modification : It has been used in the preparation of modified rigid polyurethane foams, significantly improving thermal stability and fire behavior (Modesti et al., 2005).

  • Photophysical Properties : The thermal stability and fluorescence spectral properties of hexaphenoxycyclotriphosphazene derivatives have been explored, finding applications in areas like fluorescence imaging (Çoşut et al., 2009).

  • Heavy Metal Ion Removal : Phenoxy substituted cyclotriphosphazene derivatives have been studied for their ability to adsorb heavy metal ions, offering potential applications in environmental remediation (Özer et al., 2020).

  • Hydrogel Applications : Novel phosphazene compounds like hexakis[4-(acrylamido)phenoxy]cyclotriphosphazene have been used in synthesizing thermo and pH responsive hydrogels, finding applications in drug release and catalysis (Ozay et al., 2016).

  • Functional Macromolecule Synthesis : Hexaphenoxycyclotriphosphazene has been involved in creating functional macromolecules, providing novel processes and materials for various applications (Ya, 2003).

Future Directions

To improve the thermostability and fire safety of HPCP-containing EP, a novel flame-retardant nanomaterial (H-U) was developed by combining HNT with UiO66-NH 2 . The effects of H-U and HPCP on the thermal stability, mechanical properties, and flame retardancy of EP were studied in detail .

properties

IUPAC Name

2,2,4,4,6,6-hexaphenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30N3O6P3/c1-7-19-31(20-8-1)40-46(41-32-21-9-2-10-22-32)37-47(42-33-23-11-3-12-24-33,43-34-25-13-4-14-26-34)39-48(38-46,44-35-27-15-5-16-28-35)45-36-29-17-6-18-30-36/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFJDJUURJAICM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP2(=NP(=NP(=N2)(OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)OC7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30N3O6P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152110
Record name Hexaphenoxycyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexaphenoxycyclotriphosphazene

CAS RN

1184-10-7
Record name Hexaphenoxycyclotriphosphazene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1184-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2lambda5,4lambda5,6lambda5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexaphenoxy-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexaphenoxycyclotriphosphazene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexaphenoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexaphenoxycyclotriphosphazene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
348
Citations
M Pan, R Huang, T Wang, D Huang… - High Performance …, 2014 - journals.sagepub.com
Hexaphenoxycyclotriphosphazene (HPCTP) was synthesized by a nucleophilic substitution reaction between hexachlorocyclotriphosphazene and phenol. The chemical structure of …
Number of citations: 37 journals.sagepub.com
M Pan, C Zhang, X Zhai, L Qu… - High Performance …, 2014 - journals.sagepub.com
A novel phosphazene-based compound called hexaphenoxycyclotriphosphazene (HPCTP) was synthesized and characterized by Fourier transform infrared spectroscopy as well as …
Number of citations: 19 journals.sagepub.com
J Jiang, S Huo, Y Zheng, C Yang, H Yan, S Ran… - Polymers, 2021 - mdpi.com
Hexaphenoxycyclotriphosphazene (HPCP) is a common flame retardant for epoxy resin (EP). To improve the thermostability and fire safety of HPCP-containing EP, we combined UiO66-…
Number of citations: 12 www.mdpi.com
L Shen, C Shao, R Li, Y Xu, J Li, H Lin - Polymer Bulletin, 2019 - Springer
In order to prepare a synergetic flame retardant, the magnesium hydroxide (MH) and hexaphenoxycyclotriphosphazene (HPCTP) were blended with ethylene–vinyl acetate copolymer (…
Number of citations: 25 link.springer.com
C Yan, P Yan, H Xu, D Liu, G Chen, G Cai… - Polymer …, 2022 - Wiley Online Library
The halogen‐free flame‐retardant continuous glass fiber/polyamide 6 (GF/PA6) composites containing hexaphenoxycyclotriphosphazene (HPCTP) were prepared by the resin transfer …
Number of citations: 4 onlinelibrary.wiley.com
T Cao, L Yuan, A Gu, G Liang - Polymer Degradation and Stability, 2015 - Elsevier
To maintain sustainable development, developing new and effective phosphorus flame retardants that can simultaneously endow thermally resistant thermosetting resins with …
Number of citations: 30 www.sciencedirect.com
E Montoneri, G Ricca, M Gleria… - Inorganic Chemistry, 1991 - ACS Publications
NHR, NR2) substituted derivatives, as ligands, and the acceptor coordinated to thering nitrogen. The aryloxy derivatives (X= OAr) have not been studied as much. On the basis of 3IP …
Number of citations: 13 pubs.acs.org
NN Tian, LS Wang, MY Li, Y Li… - Journal of Chemical & …, 2011 - ACS Publications
Phenylphosphinic acid (PPA), methylphenylphosphinic acid (MPPA), hexachlorocyclotriphosphazene (HCCP), and hexaphenoxycyclotriphosphazene (HPCCP) were …
Number of citations: 22 pubs.acs.org
CC Höhne, R Wendel, B Käbisch, T Anders… - Fire and …, 2017 - Wiley Online Library
The production of carbon fiber reinforced (CFR) anionic polyamide 6 (APA6) plates by thermoplastic resin transfer molding (T‐RTM) processing is highly sensitive to the presence of …
Number of citations: 31 onlinelibrary.wiley.com
M Dong, B Wu, S Xu, P Hu - Australian Journal of Chemistry, 2018 - CSIRO Publishing
Flame retardancy and smoke suppression of polymer materials are key problems to be considered for applications that have a potential fire hazard. This study selected …
Number of citations: 4 www.publish.csiro.au

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